molecular formula C11H10F2O B13038943 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one

Cat. No.: B13038943
M. Wt: 196.19 g/mol
InChI Key: NISFUFWTIVGTNW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one is a ketone derivative featuring a cyclopropyl group and a 2,5-difluorophenyl substituent. The 2,5-difluorophenyl group is notable for its presence in bioactive molecules, such as TRK kinase inhibitors (e.g., pyrazolopyrimidine derivatives in ) and antifungal agents (). The cyclopropyl group may enhance metabolic stability and influence steric interactions in drug-receptor binding .

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

1-cyclopropyl-2-(2,5-difluorophenyl)ethanone

InChI

InChI=1S/C11H10F2O/c12-9-3-4-10(13)8(5-9)6-11(14)7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

NISFUFWTIVGTNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Fluorination and Introduction of Difluorophenyl Group

The 2,5-difluorophenyl substituent is introduced either by starting from commercially available 2,5-difluorophenyl derivatives or by selective fluorination of phenyl precursors. Common fluorinating agents include:

  • Selectfluor (F-TEDA-BF4)
  • N-Fluorobenzenesulfonimide (NFSI)

These reagents enable regioselective fluorination under mild conditions, preserving sensitive functional groups.

Formation of the Ethanone (Ketone) Group

The ketone functionality is typically formed by oxidation of the corresponding secondary alcohol or via acylation reactions. Key oxidation reagents used include:

  • Pyridinium chlorochromate (PCC)
  • Dess-Martin periodinane (DMP)

These oxidants provide mild and selective oxidation conditions to form the ethanone group without over-oxidation.

Incorporation of the Cyclopropyl Group

The cyclopropyl moiety can be introduced via:

  • Reaction of cyclopropylcarbonyl chloride with 2,5-difluorophenylacetate esters or related intermediates.
  • Use of cyclopropyl-containing building blocks in nucleophilic substitution or coupling reactions.

One reported method involves the reaction of 2-fluorophenylacetate esters with cyclopropanecarbonyl chloride under controlled conditions to yield cyclopropyl ketones.

Halogenation Step for Derivative Formation

In some synthetic routes, halogenation (e.g., bromination) of the cyclopropyl-phenyl ethanone intermediate is performed to generate bromo-substituted derivatives, which can be useful intermediates for further functionalization. This is typically achieved using:

  • N-Bromosuccinimide (NBS) with radical initiators such as azobisisobutyronitrile (AIBN)
  • Bromine in methanol or dichloromethane solvents

Reactions are conducted at low temperatures (0–5 °C) and reflux conditions to control selectivity and yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Fluorination Selectfluor or NFSI Ambient to mild Acetonitrile, dichloromethane Variable Regioselective fluorination of phenyl precursors
Ketone formation PCC or DMP oxidation 0–25 °C Dichloromethane, chloroform High Mild oxidation to avoid over-oxidation
Cyclopropyl incorporation Cyclopropanecarbonyl chloride + 2,5-difluorophenylacetate Ambient to reflux 1,4-Dioxane, DMF, or THF 80–90 Controlled molar ratios critical for selectivity
Bromination (optional) NBS, AIBN, p-toluenesulfonic acid 0–5 °C, reflux Chloroform, dichloromethane 83–96 Radical bromination for intermediate synthesis

Research Findings and Analytical Data

  • The use of 2,5-difluorophenyl substitution enhances biological activity and metabolic stability compared to non-fluorinated analogs.
  • Optimized bromination using NBS and AIBN yields bromo-derivatives with >95% purity confirmed by HPLC and GC analysis.
  • The cyclopropyl ketone intermediates exhibit melting points and stereochemical properties that are critical for biological activity and are resolved using chiral HPLC techniques when necessary.
  • Reaction solvents such as 1,4-dioxane and DMF are preferred for their ability to dissolve reactants and promote efficient coupling reactions.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) Reference
Fluorination Selectfluor, NFSI Introduce 2,5-difluorophenyl group Variable
Ketone Formation PCC, DMP Oxidation to ethanone ketone High
Cyclopropyl Group Addition Cyclopropanecarbonyl chloride + ester Form cyclopropyl ethanone 80–90
Bromination (optional) NBS, AIBN, p-toluenesulfonic acid Prepare bromo intermediates 83–96

Chemical Reactions Analysis

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference ID
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one 2-fluorophenyl C₁₁H₁₁FO Intermediate in prasugrel synthesis; CAS 150322-73-9
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one 3-fluorophenyl C₁₁H₁₁FO Liquid at room temp; Purity data unspecified
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one phenylsulfonyl C₁₁H₁₂O₂S White solid, mp 57–58°C; synthesized via SN2 reaction (88% yield)
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one (Target) 2,5-difluorophenyl C₁₁H₁₀F₂O Hypothesized antifungal/anticancer activity based on substituent trends
Key Observations:
  • Fluorine Position : The 2-fluoro isomer () is used in pharmaceutical synthesis, while the 2,5-difluoro substitution (absent in analogs) correlates with enhanced antifungal efficacy in murine models ().
  • Sulfur-Containing Analogs : The sulfonyl derivative () exhibits higher melting points (57–58°C) compared to fluorine-substituted analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces).
  • Biological Activity : Compounds with 2,4-dihalophenyl or 2,5-difluorophenyl groups show superior efficacy in candidiasis models, suggesting electronic effects (e.g., electron-withdrawing fluorine) enhance target binding .
Melting Points and Reactivity:
  • 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one : Synthesized via NaBH₄ reduction (), yielding a stable crystalline solid (mp 57–58°C) .
  • 2-Fluorophenyl Analog : Used as a prasugrel intermediate, synthesized via nucleophilic substitution ().
Stereochemical Considerations:
  • The (S)-enantiomer of 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-ol (a reduced derivative) was resolved via HPLC (CHIRALCEL OD-H column), highlighting the importance of chirality in bioactive analogs .

Biological Activity

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one is an organic compound notable for its unique structural characteristics, which include a cyclopropyl group and a difluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The presence of fluorine atoms enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11H10F2O
  • Molecular Weight : 202.19 g/mol
  • CAS Number : 853804-84-9

The structure of this compound is pivotal in determining its biological activity. The ketone functional group allows for hydrogen bonding with biological targets, while the difluorophenyl group may enhance binding affinity due to the electron-withdrawing nature of fluorine atoms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest the compound may inhibit cancer cell proliferation. Its mechanism likely involves interaction with specific molecular targets that regulate cell growth and apoptosis.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The ketone group facilitates interactions with enzymes or receptors, potentially altering their activity.
  • The difluorophenyl moiety may stabilize interactions with biological macromolecules, enhancing specificity and affinity towards certain targets.

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound exhibited IC50 values ranging from 8 to 12 µM across different cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)8
HeLa (Cervical Cancer)12

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum samples.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 mg/kg)8090

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other structurally similar compounds to understand its distinct biological activity better.

Compound NameStructure FeaturesBiological Activity
1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-oneDifferent fluorine substitution patternModerate anticancer activity
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanoneBromine instead of fluorineLower anti-inflammatory effects
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-oneSingle fluorine atomSimilar anticancer properties

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